molecular formula C13H15N3O3 B14264170 4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid CAS No. 138255-98-8

4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid

Cat. No.: B14264170
CAS No.: 138255-98-8
M. Wt: 261.28 g/mol
InChI Key: VKNRKWCIPQEROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid is a chemical compound with a complex structure that includes a cyanomethyl group, a methylamino group, and an anilino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of aniline derivatives with cyanomethyl and methylamino groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to more reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anilino derivatives and amino acids with modified side chains. Examples include:

  • 4-anilino-4-oxobutanoic acid
  • 4-{4-[(Methylamino)methyl]anilino}-4-oxobutanoic acid

Uniqueness

4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid is unique due to the presence of both cyanomethyl and methylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

138255-98-8

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

4-[4-[cyanomethyl(methyl)amino]anilino]-4-oxobutanoic acid

InChI

InChI=1S/C13H15N3O3/c1-16(9-8-14)11-4-2-10(3-5-11)15-12(17)6-7-13(18)19/h2-5H,6-7,9H2,1H3,(H,15,17)(H,18,19)

InChI Key

VKNRKWCIPQEROW-UHFFFAOYSA-N

Canonical SMILES

CN(CC#N)C1=CC=C(C=C1)NC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.